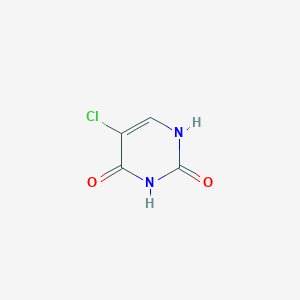
4-(Thiophen-3-yl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiophen-3-yl)benzoyl chloride is a chemical compound that belongs to the family of benzoyl chlorides. It is a yellow-colored powder that is used in various scientific research applications. This compound is synthesized through a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments will also be explored. Moreover, future directions for research on this compound will be listed.
Mecanismo De Acción
The mechanism of action of 4-(Thiophen-3-yl)benzoyl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles. This compound is known to react with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-(Thiophen-3-yl)benzoyl chloride. However, it is known to be a toxic compound and should be handled with care. This compound is known to cause skin and eye irritation and can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(Thiophen-3-yl)benzoyl chloride in lab experiments is its high reactivity. This compound reacts readily with various nucleophiles, making it an ideal reagent for organic synthesis reactions. However, its toxicity and potential health hazards make it challenging to handle and require proper safety precautions.
Direcciones Futuras
There are several future directions for research on 4-(Thiophen-3-yl)benzoyl chloride. One area of research could be the development of safer and more efficient synthesis methods for this compound. Another area of research could be the exploration of its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion
In conclusion, 4-(Thiophen-3-yl)benzoyl chloride is a chemical compound that is used in various scientific research applications. It is synthesized through a specific method and is known to react readily with various nucleophiles. However, its toxicity and potential health hazards make it challenging to handle. Further research is needed to explore its potential applications and understand its mechanism of action and potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 4-(Thiophen-3-yl)benzoyl chloride involves the reaction of 4-(Thiophen-3-yl)benzoic acid with thionyl chloride. This reaction produces the desired compound along with hydrogen chloride gas. The reaction is carried out at a specific temperature and under controlled conditions to obtain a high yield of the product.
Aplicaciones Científicas De Investigación
4-(Thiophen-3-yl)benzoyl chloride is used in various scientific research applications. It is commonly used as a starting material for the synthesis of other chemical compounds. This compound is also used in the synthesis of various pharmaceuticals and agrochemicals. It is used as a reagent in organic synthesis reactions, such as the synthesis of amides, esters, and ketones.
Propiedades
Número CAS |
181132-79-6 |
|---|---|
Nombre del producto |
4-(Thiophen-3-yl)benzoyl chloride |
Fórmula molecular |
C11H7ClOS |
Peso molecular |
222.69 g/mol |
Nombre IUPAC |
4-thiophen-3-ylbenzoyl chloride |
InChI |
InChI=1S/C11H7ClOS/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H |
Clave InChI |
UKIGBJXSLVJWCR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(=O)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=CSC=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)






![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)


![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)

